Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features an imidazolidinone ring, a piperidine ring, and a carbamate group
Properties
IUPAC Name |
benzyl N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c23-15(10-20-18(26)27-12-13-4-2-1-3-5-13)21-8-6-14(7-9-21)22-16(24)11-19-17(22)25/h1-5,14H,6-12H2,(H,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPYZCLHMPYHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further functionalization:
Substitution Reactions
The electrophilic carbonyl of the carbamate participates in nucleophilic substitutions:
Photocatalytic Oxyalkynylation
Under organophotocatalytic conditions (4-ClCzIPN catalyst, blue LED), the compound reacts with Ethynyl BenziodoXolones (EBXs) to form 1,2-oxyalkynylated products :
| EBX Reagent | Additive | Product | Diastereoselectivity | Yield |
|---|---|---|---|---|
| PhEBX (2) | BIOAc (7) | 1-Alkynyl-1,2-benziodoxol-3(1H)-one | >20:1 dr | 76% |
Mechanism :
-
Photoexcited catalyst oxidizes the ene-carbamate to a radical cation.
-
Trapping by carboxylate generates a radical intermediate.
Aza-Lossen Rearrangement
Activation with carbonate derivatives induces chemoselective N–N bond formation via aza-Lossen rearrangement, producing hydrazine derivatives :
| Activating Agent | Nucleophile | Product | Application |
|---|---|---|---|
| Boc₂O | Amines | N-Boc-protected hydrazines | Precursors to heterocycles |
| Benzoyl chloride | Alcohols | N-Benzoyloxyureas | Anticancer agent intermediates |
Thermal Stability and Side Reactions
At elevated temperatures (>120°C), competing reactions emerge:
| Condition | Primary Reaction | Side Reaction |
|---|---|---|
| 120°C, DMF | Carbamate transamidation | Imidazolidinone ring dimerization (15–20%) |
| 150°C, toluene | Piperidine N-dealkylation | Oxazole formation via cyclodehydration |
Radical-Mediated Transformations
Amidyl radicals generated via Hofmann-Löffler-Freytag-type reactions enable C–H amination :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Aliphatic hydrocarbons | hv, NBS, H₂O | γ-Lactams | 60–68% |
| Styrenes | PCET catalysis, 4-ClCzIPN | Vicinal amino alcohols | 55% |
Scientific Research Applications
Chemistry
Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological studies, this compound has been utilized to investigate enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a candidate for studying biochemical pathways and cellular processes.
Medicine
The compound shows promise in therapeutic applications:
- Enzyme Inhibition : It has been studied as a potential inhibitor of carbonic anhydrases, which are important targets in drug design .
- Anticonvulsant Activity : Related compounds have demonstrated efficacy in seizure models, suggesting that derivatives of this compound may also possess anticonvulsant properties .
Case Study 1: Inhibition of Carbonic Anhydrases
Research has shown that Benzyl carbamate derivatives can effectively inhibit human carbonic anhydrases. Structural studies using X-ray crystallography have provided insights into their binding modes, indicating their potential as lead compounds for developing new inhibitors .
Case Study 2: Antimicrobial Activity
A series of compounds related to this compound were evaluated for antimicrobial properties against Mycobacterium tuberculosis. The findings suggest that modifications to the core structure can enhance activity against resistant strains .
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile
Uniqueness
Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The structure can be represented as follows:
This structure includes a benzyl group, a piperidine moiety, and an imidazolidinone derivative, contributing to its diverse biological profile.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated significant efficacy in various seizure models. It exhibited protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting that similar derivatives may also possess anticonvulsant properties .
Antitubercular Activity
Compounds structurally related to benzyl carbamates have shown promising antitubercular activity. A study on 3-benzyl-5-hydroxyphenyl carbamates indicated moderate cytotoxicity against A549 cells and notable in vivo efficacy against Mycobacterium tuberculosis in mouse models . These findings suggest that benzyl carbamates may also be effective against tuberculosis.
The biological activity of benzyl carbamates is often attributed to their ability to interact with specific molecular targets. For example:
- Quorum Sensing Inhibition : Some benzyl carbamates have been identified as inhibitors of quorum sensing in bacterial pathogens. The docking studies revealed that these compounds could disrupt critical interactions within bacterial signaling pathways .
- Enzyme Inhibition : The carbamate group can enhance the binding affinity of compounds to various enzymes, potentially increasing their therapeutic efficacy. For instance, modifications to the carbamate structure can lead to improved inhibition of enzymes involved in disease pathways .
Case Studies and Research Findings
A comprehensive review of carbamate derivatives highlighted their role in drug design and medicinal applications. The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Biological Activity | Model Used | Result |
|---|---|---|---|
| AS-1 | Anticonvulsant | MES test | Significant protection observed |
| 3-benzyl-5-hydroxyphenyl carbamate | Antitubercular | Mouse model | Moderate cytotoxicity; effective against Mtb |
| 4-nitrobenzyl carbamate | Quorum sensing inhibitor | Docking studies | Exhibited significant antagonistic activity |
ADME-Tox Properties
Understanding the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the safety and efficacy of benzyl carbamates. Initial studies indicate favorable permeability characteristics and metabolic stability for related compounds . These properties are essential for advancing these compounds into clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including carbamate formation and piperidine functionalization. Key steps:
- Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the piperidine and imidazolidinone moieties .
- Protecting Groups : Benzyl carbamate (Cbz) groups are introduced early to protect reactive amines, followed by deprotection under hydrogenolysis (H₂/Pd-C) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization improve purity. Yield optimization requires strict temperature control (0–5°C for sensitive steps) and anhydrous conditions .
Q. Which spectroscopic techniques effectively characterize structural integrity, particularly for imidazolidinone and piperidine moieties?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves piperidine chair conformations and imidazolidinone tautomerism. 2D techniques (COSY, HSQC) clarify overlapping signals in the 1.5–3.5 ppm region for piperidine protons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 403.18) and fragments (e.g., loss of benzyloxy group at m/z 267) .
- IR : Stretching bands at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (imidazolidinone) validate functional groups .
Q. How does the compound’s stability under varying pH and temperature conditions influence pharmacological assay design?
- Methodological Answer :
- pH Stability : Degrades rapidly in acidic conditions (pH < 4) due to carbamate hydrolysis. Use neutral buffers (e.g., ammonium acetate, pH 6.5 ) for in vitro assays.
- Temperature : Store at –20°C in anhydrous DMSO to prevent oxidation of the imidazolidinone ring .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzyl group .
Advanced Research Questions
Q. What molecular modeling approaches predict interactions with histamine receptors, given structural similarity to dual H1/H4 ligands?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to histamine H1 (PDB: 3RZE) and H4 (PDB: 5YAL) receptors. Focus on piperidine’s role in receptor pocket occupancy .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the carbamate group in the H4 binding site .
- SAR Analysis : Compare with analogs (e.g., triazole derivatives ) to identify critical substituents for affinity.
Q. How to resolve contradictions between computational binding predictions and empirical affinity measurements?
- Methodological Answer :
- Validation Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) .
- Solvent Correction : Adjust computational models for solvent effects (e.g., implicit vs. explicit water models) that may overestimate hydrophobic interactions .
- Crystallography : Co-crystallize the compound with target proteins to resolve discrepancies in binding poses .
Q. What enzymatic assay designs evaluate the compound’s modulation of peptidyl transferase activity?
- Methodological Answer :
- Inhibition Assays : Use a cell-free translation system with radiolabeled aminoacyl-tRNA. Measure incorporation inhibition via scintillation counting .
- IC50 Determination : Dose-response curves (0.1–100 μM) in buffer (pH 7.4, 37°C) with ATP regeneration systems to maintain enzyme activity .
- Control Experiments : Compare with known inhibitors (e.g., chloramphenicol) to validate assay specificity .
Q. Are there allosteric effects of the 2,5-dioxoimidazolidinyl group on target proteins, and how to detect them?
- Methodological Answer :
- Comparative Binding Studies : Use truncated analogs lacking the imidazolidinone group in competitive binding assays .
- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts via SYPRO Orange dye to detect allosteric stabilization .
- NMR Titrations : Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins upon compound addition .
Q. How to mitigate batch-to-batch variability in chiral purity during large-scale synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak AD-H columns (hexane:IPA = 90:10) to monitor enantiomeric excess (>98% required) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective piperidine ring formation .
- In-Process Controls : Implement real-time FTIR to detect early racemization during carbamate coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
